molecular formula C13H18BrNO3 B14266804 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene CAS No. 134847-73-7

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene

Cat. No.: B14266804
CAS No.: 134847-73-7
M. Wt: 316.19 g/mol
InChI Key: WWQAQSAZKMEGJG-UHFFFAOYSA-N
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Description

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene is an organic compound with the molecular formula C13H18BrNO3. It is a derivative of benzene, featuring a nitro group at the para position and a bromoheptyl group attached via an ether linkage.

Preparation Methods

The synthesis of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Etherification: The nitrobenzene is then subjected to etherification with 7-bromoheptanol in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

    Oxidation: Potassium permanganate, acidic conditions.

Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.

Scientific Research Applications

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromoheptyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene can be compared with similar compounds such as:

    1-Bromo-4-nitrobenzene: Lacks the heptyloxy group, making it less versatile in nucleophilic substitution reactions.

    4-Nitrophenol: Contains a hydroxyl group instead of the bromoheptyl group, leading to different reactivity and applications.

    [(7-Bromoheptyl)oxy]phosphonic acid:

The uniqueness of this compound lies in its combination of a nitro group and a bromoheptyl ether linkage, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

134847-73-7

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

1-(7-bromoheptoxy)-4-nitrobenzene

InChI

InChI=1S/C13H18BrNO3/c14-10-4-2-1-3-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,1-5,10-11H2

InChI Key

WWQAQSAZKMEGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCBr

Origin of Product

United States

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